molecular formula C23H24N4O3S B3652518 (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE

(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE

Cat. No.: B3652518
M. Wt: 436.5 g/mol
InChI Key: SPRHCDNGMYPFKD-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE is a complex organic compound characterized by the presence of a tert-butyl group, a pyrimidinylsulfonamide moiety, and a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylbenzaldehyde with 4-[(pyrimidin-2-yl)sulfamoyl]aniline under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The pyrimidinylsulfonamide moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
  • (2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-4-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE

Uniqueness

(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the pyrimidinylsulfonamide moiety provides specific binding interactions with biological targets.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-23(2,3)18-8-5-17(6-9-18)7-14-21(28)26-19-10-12-20(13-11-19)31(29,30)27-22-24-15-4-16-25-22/h4-16H,1-3H3,(H,26,28)(H,24,25,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRHCDNGMYPFKD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
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(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
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(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
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(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
Reactant of Route 5
(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
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(2E)-3-(4-TERT-BUTYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE

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